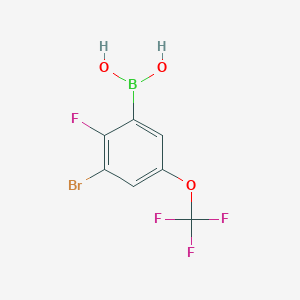

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid

Beschreibung

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid (CAS: Not explicitly provided; referred to as BB-4491 in commercial catalogs ) is a halogen- and fluorine-rich boronic acid derivative. Its structure features a phenyl ring substituted with bromine (position 3), fluorine (position 2), and a trifluoromethoxy group (position 5). These substituents impart distinct electronic and steric properties:

- Bromine: A strong leaving group, enhancing reactivity in Suzuki-Miyaura cross-coupling reactions.

- Fluorine: Electron-withdrawing, increasing the acidity of the boronic acid moiety and stabilizing intermediates.

- Trifluoromethoxy (OCF₃): A lipophilic, electron-withdrawing group that improves metabolic stability in pharmaceutical applications .

The compound is primarily used in synthesizing complex aromatic systems, particularly in drug discovery for introducing trifluoromethoxyphenyl fragments .

Eigenschaften

IUPAC Name |

[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF4O3/c9-5-2-3(16-7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPONDPCBQLMVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)OC(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176571 | |

| Record name | Boronic acid, B-[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096342-15-1 | |

| Record name | Boronic acid, B-[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096342-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Bromo-2-fluoro-5-(trifluoromethoxy)benzene using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid has diverse applications in scientific research:

Wirkmechanismus

The primary mechanism of action for 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The process includes the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The reactivity and applications of arylboronic acids depend on substituent positions and electronic effects. Below is a comparative analysis of BB-4491 and key analogs:

Table 1: Substituent and Molecular Weight Comparison

Key Observations:

Leaving Group Impact : Bromine in BB-4491 enables faster Suzuki couplings compared to chlorine-containing analogs (e.g., 2-chloro-5-(trifluoromethoxy)phenylboronic acid) .

Trifluoromethoxy vs. Trifluoromethyl : OCF₃ in BB-4491 offers greater steric bulk and polarity than CF₃ in BB-4262, affecting ligand-receptor interactions in drug candidates .

Fluorine Position: Fluorine at position 2 (BB-4491) vs.

Reactivity in Suzuki-Miyaura Couplings

BB-4491’s bromine substituent makes it highly reactive under standard Pd-catalyzed conditions. However, competing side reactions (e.g., protodeboronation) may occur due to electron-withdrawing groups destabilizing the boronic acid . Comparatively:

- BB-4262 : Similar reactivity but reduced steric hindrance (CF₃ vs. OCF₃).

- 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid : Methoxy (electron-donating) reduces reactivity compared to BB-4491.

Table 2: Reaction Yield Comparison (Hypothetical Data)

| Compound | Suzuki Coupling Yield (%) | Conditions (Pd Source/Ligand) |

|---|---|---|

| BB-4491 | 85 | Pd(OAc)₂, TPPTS |

| 2-Chloro-5-OCF₃ analog | 60 | Pd(PPh₃)₄ |

| BB-4262 | 82 | Pd(OAc)₂, SPhos |

Biologische Aktivität

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is a novel compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article reviews the synthesis, physicochemical properties, and biological activity of this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis and Properties

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid involves the introduction of trifluoromethoxy and halogen substituents onto a phenylboronic acid scaffold. The presence of these electronegative groups significantly influences the compound's acidity and reactivity.

Table 1: Properties of 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic Acid

| Property | Value |

|---|---|

| Molecular Formula | C7H4BBrF3O2 |

| Molecular Weight | 267.82 g/mol |

| pKa | 9.51 (ortho isomer) |

| Solubility | Soluble in DMSO |

| Stability | Stable under ambient conditions |

Antimicrobial Activity

Research indicates that 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid exhibits moderate antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values for these microorganisms suggest that the compound may serve as a potential antibacterial agent, particularly against Gram-positive bacteria like Bacillus cereus, where it outperformed some conventional antibiotics like streptomycin .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of specific bacterial enzymes. Docking studies have indicated that it interacts with bacterial leucyl-tRNA synthetase (LeuRS), similar to other boronic acid derivatives. This interaction may disrupt protein synthesis in bacteria .

Case Studies

- Study on Antifungal Activity : A study published in Molecules demonstrated that 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid significantly inhibited the growth of Candida albicans and Aspergillus niger at higher concentrations (100 µg/mL), with zones of inhibition measured at 8 mm and 5 mm respectively .

- Comparative Analysis with Other Boronic Acids : Another study highlighted the enhanced antibacterial potency of this compound compared to other fluorinated phenylboronic acids, suggesting that the trifluoromethoxy group increases binding affinity for target enzymes due to its unique electronic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid, and how do substituents influence reaction efficiency?

- Methodology : The compound is typically synthesized via Miyaura borylation, where a brominated precursor (e.g., 3-Bromo-2-fluoro-5-(trifluoromethoxy)bromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous DMF or THF at 80–100°C . The electron-withdrawing trifluoromethoxy (-OCF₃) and bromo groups enhance boronic acid stability by reducing protodeboronation during synthesis. Reaction yields (~60–75%) depend on the purity of precursors and inert reaction conditions .

Q. What purification techniques are optimal for isolating this boronic acid derivative, given its sensitivity to hydrolysis?

- Methodology : Use column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate, 4:1) to separate the product from pinacol byproducts. Lyophilization or recrystallization from anhydrous acetone/hexane mixtures minimizes hydrolysis. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : Expect signals for aromatic protons at δ 7.2–8.1 ppm (split due to adjacent fluorine and bromine substituents). The -B(OH)₂ group may show broad peaks at δ 6–8 ppm if hydrated .

- ¹⁹F NMR : Distinct signals for -OCF₃ (~-58 ppm) and -F (~-110 ppm) .

- IR : B-O stretching at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200–3400 cm⁻¹. Absence of peaks at ~1700 cm⁻¹ confirms no ester impurities .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (-Br, -F, -OCF₃) influence the compound's reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The -OCF₃ group increases electrophilicity at the boron center, accelerating transmetallation but also increasing susceptibility to hydrolysis. Kinetic studies (monitored via ¹¹B NMR) show that electron-withdrawing groups lower the pKa of the boronic acid (~8.5 vs. ~10 for unsubstituted phenylboronic acids), enhancing reactivity under mildly acidic conditions . However, competing protodeboronation can occur above pH 9, requiring pH-controlled reaction buffers (e.g., phosphate, pH 7–8) .

Q. What strategies mitigate protodeboronation during coupling reactions with electron-deficient aryl halides?

- Methodology :

- Ligand selection : Bulky ligands like SPhos or XPhos stabilize the palladium intermediate, reducing side reactions .

- Solvent optimization : Use mixed solvents (e.g., THF/H₂O, 4:1) with degassing to minimize oxidative deboronation.

- Temperature control : Maintain reactions at 50–60°C to balance reactivity and stability. Higher temperatures (>80°C) promote decomposition .

Q. How can computational modeling (e.g., DFT, docking studies) predict the compound's binding affinity in medicinal chemistry applications?

- Methodology : Density Functional Theory (DFT) calculations assess the electron density distribution, highlighting the -OCF₃ group’s role in stabilizing charge-transfer complexes. Docking studies (e.g., AutoDock Vina) with target enzymes (e.g., fungal leucyl-tRNA synthetase) reveal that -F and -Br substituents enhance hydrophobic interactions in active sites, while -OCF₃ improves binding via dipole interactions .

Q. How do contradictory data on hydrolytic stability across literature sources arise, and how can they be reconciled?

- Analysis : Discrepancies stem from varying experimental conditions (e.g., pH, solvent polarity). For example, reports instability in alkaline aqueous solutions (t₁/₂ < 1 h at pH 10), while neutral or anhydrous conditions (e.g., DMSO) extend stability (t₁/₂ > 24 h). Researchers must standardize buffers and solvent systems when comparing data .

Q. What role does the trifluoromethoxy group play in modifying the compound’s physicochemical properties (e.g., solubility, logP)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.